Deruxtecan-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

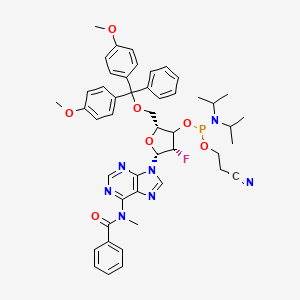

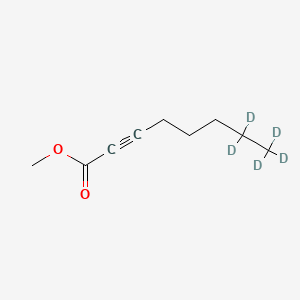

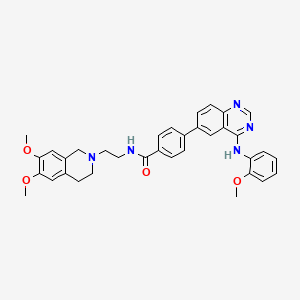

Deruxtecan-d5 is a deuterium-labeled derivative of deruxtecan, a compound known for its role as a topoisomerase I inhibitor. Deruxtecan is often linked to specific monoclonal antibodies to form antibody-drug conjugates, such as trastuzumab deruxtecan, which is used in the treatment of various cancers, including breast cancer and gastric cancer .

Preparation Methods

Deruxtecan-d5 is synthesized by labeling deruxtecan with deuterium. The synthetic route involves the conjugation of a DX-8951 derivative (DXd) with a maleimide-GGFG peptide linker . The preparation of this compound typically involves the following steps:

Synthesis of DX-8951 Derivative (DXd): The DX-8951 derivative is synthesized through a series of chemical reactions, including esterification and amidation.

Conjugation with Peptide Linker: The DXd is then conjugated with a maleimide-GGFG peptide linker through a thiol-maleimide reaction.

Deuterium Labeling: The final step involves the incorporation of deuterium atoms into the compound to produce this compound.

Chemical Reactions Analysis

Deruxtecan-d5 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and amine groups.

Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

Substitution: Nucleophilic substitution reactions can take place at the halogenated sites of the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Deruxtecan-d5 has a wide range of scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of deruxtecan in biological samples.

Biology: The compound is used in biological studies to investigate the metabolism and pharmacokinetics of deruxtecan.

Medicine: this compound is utilized in preclinical and clinical studies to evaluate the efficacy and safety of deruxtecan-based therapies.

Industry: It is employed in the pharmaceutical industry for the development and quality control of deruxtecan-containing drugs.

Mechanism of Action

Deruxtecan-d5 exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound is linked to a monoclonal antibody that targets specific cancer cells, allowing for targeted delivery of the cytotoxic agent. Upon internalization, the linker is cleaved by lysosomal enzymes, releasing the active DXd payload. The DXd then enters the nucleus, causing DNA damage and inducing apoptotic cell death .

Comparison with Similar Compounds

Deruxtecan-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:

Trastuzumab deruxtecan (T-DXd): An antibody-drug conjugate used in cancer therapy.

DS-8201: Another derivative of deruxtecan used in the treatment of HER2-positive cancers.

U3-1402: A deruxtecan-based compound used in targeted cancer therapy.

These compounds share similar mechanisms of action but differ in their specific applications and molecular targets.

Properties

Molecular Formula |

C52H56FN9O13 |

|---|---|

Molecular Weight |

1039.1 g/mol |

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide |

InChI |

InChI=1S/C52H56FN9O13/c1-3-52(73)33-19-38-48-31(24-62(38)50(71)32(33)25-75-51(52)72)47-35(14-13-30-28(2)34(53)20-36(60-48)46(30)47)58-43(67)26-74-27-57-41(65)22-56-49(70)37(18-29-10-6-4-7-11-29)59-42(66)23-55-40(64)21-54-39(63)12-8-5-9-17-61-44(68)15-16-45(61)69/h4,6-7,10-11,15-16,19-20,35,37,73H,3,5,8-9,12-14,17-18,21-27H2,1-2H3,(H,54,63)(H,55,64)(H,56,70)(H,57,65)(H,58,67)(H,59,66)/t35-,37-,52-/m0/s1/i1D3,3D2 |

InChI Key |

WXNSCLIZKHLNSG-DNDMXPSKSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)COCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)CCCCCN8C(=O)C=CC8=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5,7-dichloro-2,3-dihydro-1-benzofuran-2-yl)methyl]propan-2-amine](/img/structure/B12370720.png)

![N-cyclopropyl-4-[5-(4-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyrimidin-2-amine](/img/structure/B12370742.png)

![[(2S,10R,12R)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl pyridine-4-carboxylate](/img/structure/B12370757.png)

![(1R,7R,12R,14R,15S,16S,17R,20Z,22E,24R,28R)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B12370758.png)